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Compound of Interest

Compound Name: Ethyl 2,2-dimethyl-3-oxobutanoate

Cat. No.: B020483 Get Quote

Introduction

Ethyl 2,2-dimethyl-3-oxobutanoate is a β-keto ester with the chemical formula C8H14O3.[1]

[2] As a dicarbonyl compound, it possesses unique chemical properties and is a valuable

building block in organic synthesis. This guide provides a comprehensive overview of the

spectroscopic data for Ethyl 2,2-dimethyl-3-oxobutanoate, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental

protocols and visual representations of analytical workflows and fragmentation pathways are

also presented to aid researchers in the characterization of this and similar compounds.

Spectroscopic Data
The following sections summarize the key spectroscopic data for Ethyl 2,2-dimethyl-3-
oxobutanoate.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For β-keto esters, it's also instrumental in studying keto-enol tautomerism.[3][4]

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.1-4.2 Quartet 2H -OCH₂CH₃

~2.1-2.2 Singlet 3H -C(O)CH₃

~1.3-1.4 Singlet 6H -C(CH₃)₂-

~1.2-1.3 Triplet 3H -OCH₂CH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

~207 Carbonyl C=O (ketone)

~172 Carbonyl C=O (ester)

~60-61 Methylene -OCH₂CH₃

~47 Quaternary -C(CH₃)₂-

~24 Methyl -C(O)CH₃

~22 Methyl -C(CH₃)₂-

~14 Methyl -OCH₂CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

~1745 Strong Ester C=O stretch

~1715 Strong Ketone C=O stretch

~1200-1000 Strong Ester C-O stretch

~2980-2850 Medium-Strong Alkane C-H stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Key Mass Spectrometry Data

m/z Relative Intensity Assignment

158 Low [M]⁺ (Molecular Ion)

116 High [M - C₂H₅O]⁺ or [M - CH₃CO]⁺

88 High [M - C₄H₇O]⁺

43 Very High [CH₃CO]⁺ (Base Peak)

Data derived from PubChem CID 69002.[1]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Sample Preparation: Dissolve approximately 5-20 mg of Ethyl 2,2-dimethyl-3-
oxobutanoate in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).[3]

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.[3]
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Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, proton decoupling is typically

used to simplify the spectrum and enhance sensitivity.[3]

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate

the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C NMR spectra to

the corresponding atoms in the molecule.[3]

Sample Preparation: As Ethyl 2,2-dimethyl-3-oxobutanoate is a liquid, a thin film can be

prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[3]

Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. Perform a background scan using

the empty salt plates.[3]

Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire

the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the

signal-to-noise ratio.[3]

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum. Identify the

characteristic absorption bands.[3]

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule. The "EE rule" can be a helpful guide, stating that odd-
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electron ions can eliminate a radical or a neutral species, while even-electron ions

predominantly lose a neutral molecule.[5]
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Caption: Workflow for the spectroscopic analysis of a chemical compound.
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Caption: Plausible MS fragmentation of Ethyl 2,2-dimethyl-3-oxobutanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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